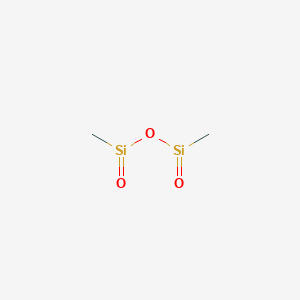
Dimethyldisiloxane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyldisiloxane-1,3-dione is an organosilicon compound with the molecular formula C4H10O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms connected by an oxygen bridge and bonded to methyl groups. It is a colorless liquid with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyldisiloxane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with water, followed by the removal of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Dimethyldisiloxane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanols, siloxane derivatives, and various substituted siloxanes, depending on the specific reagents and conditions used.
科学的研究の応用
Dimethyldisiloxane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of biomaterials and as a component in certain biological assays.
Medicine: In the medical field, this compound is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Industrial applications include its use as a lubricant, a component in silicone-based products, and in the production of coatings and adhesives.
作用機序
The mechanism of action of dimethyldisiloxane-1,3-dione involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the compound, making it useful in a variety of applications. The pathways involved often include the formation of stable siloxane linkages, which contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Similar compounds to dimethyldisiloxane-1,3-dione include:
Hexamethyldisiloxane: Another siloxane compound with similar structural features but different applications.
Tetramethyldisiloxane: A related compound with variations in the number of methyl groups and silicon-oxygen bonds.
Trimethylsilanol: A silanol derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
特性
CAS番号 |
107715-77-5 |
|---|---|
分子式 |
C2H6O3Si2 |
分子量 |
134.24 g/mol |
IUPAC名 |
methyl-[methyl(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/C2H6O3Si2/c1-6(3)5-7(2)4/h1-2H3 |
InChIキー |
JRLJKAACADUAOZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](=O)O[Si](=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


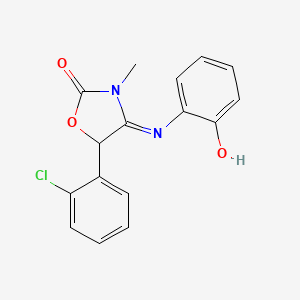
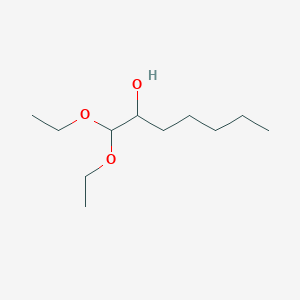
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
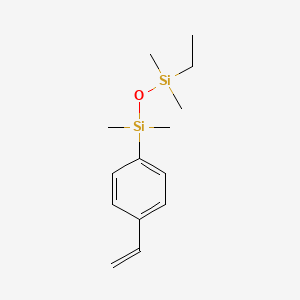
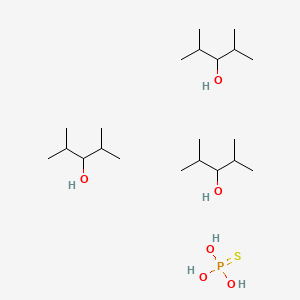
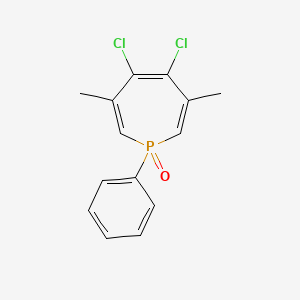
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
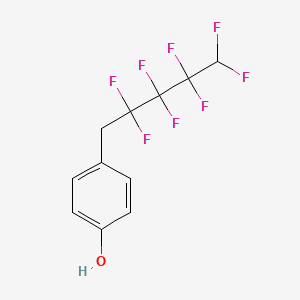
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
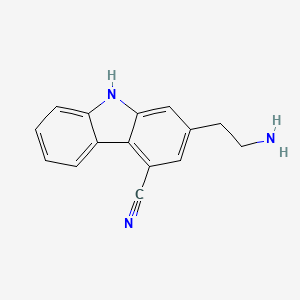
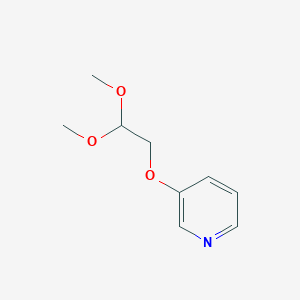
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

